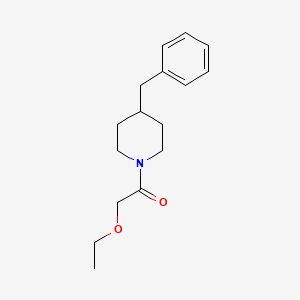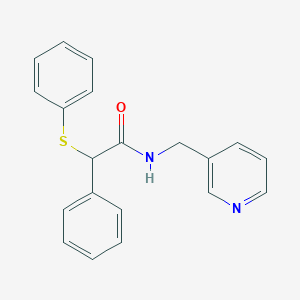![molecular formula C15H18N4O4S B11172098 1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11172098.png)
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carbonyl and thiadiazole intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-carbonyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- 1-(furan-2-carbonyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Uniqueness
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased potency or selectivity in biological assays.
Properties
Molecular Formula |
C15H18N4O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H18N4O4S/c1-22-9-12-17-18-15(24-12)16-13(20)10-4-6-19(7-5-10)14(21)11-3-2-8-23-11/h2-3,8,10H,4-7,9H2,1H3,(H,16,18,20) |
InChI Key |
GFGMFXYNDQOGKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-ethoxy-acetamide](/img/structure/B11172022.png)

![2-(4-chlorophenoxy)-N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B11172033.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)benzamide](/img/structure/B11172045.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172051.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine](/img/structure/B11172055.png)
![2-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11172060.png)

![4-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11172077.png)
![N-[4-(diethylsulfamoyl)phenyl]-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172083.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-cyclohexylpyrrolidin-2-one](/img/structure/B11172089.png)
![4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11172095.png)


